molecular formula C12H23NO4 B3114741 Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate CAS No. 204514-14-7

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Cat. No. B3114741
M. Wt: 245.32 g/mol
InChI Key: AOBMJQSOIZGTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is a chemical compound. It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3 . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound has been used in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The compound has the IUPAC name ethyl 3- [ (tert-butoxycarbonyl) (methyl)amino]propanoate . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Orthogonally Protected Amino Acids : Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate has been utilized in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are useful for the syntheses of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Asymmetric Synthesis of α-Amino Acids : This compound is involved in asymmetric synthesis processes, such as the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one, a key step in the creation of complex organic molecules (Williams et al., 2003).

  • Radical Polymerization : It's used in controlled/living radical polymerization of tert-butyl acrylate, contributing to research on polymer tacticity (Ananchenko & Matyjaszewski, 2002).

Applications in Organic Synthesis

  • Efficient Coupling Reagent : Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is used as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis, demonstrating its versatility in organic synthesis (Thalluri et al., 2013).

  • Synthesis of Antimicrobial Polymers : This compound aids in the synthesis of antimicrobial polymers, specifically poly(oxazoline)s with terminal quarternary ammonium groups, showcasing its potential in biomedical applications (Waschinski & Tiller, 2005).

Pharmaceutical and Biomedical Research

  • Synthesis of Indole Derivatives : It's used in the synthesis of indole derivatives with potential applications in antihypertensive medication (Kreighbaum et al., 1980).

  • Large-Scale Synthesis for Drug Development : Demonstrated its utility in large-scale synthesis processes, essential for drug development and pharmaceutical research, such as in the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine (Yoshida et al., 1996).

properties

IUPAC Name

ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBMJQSOIZGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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